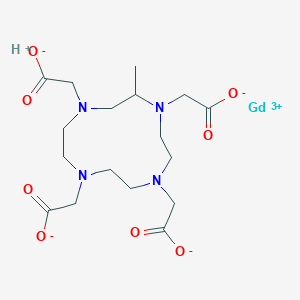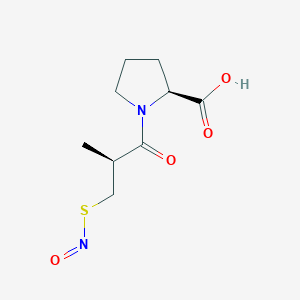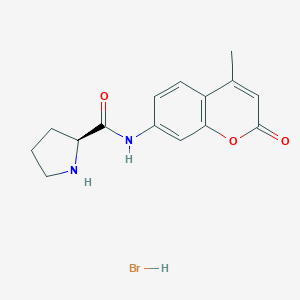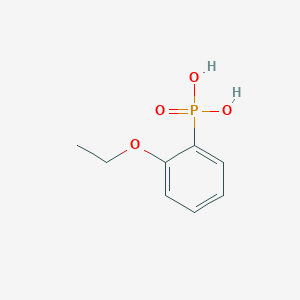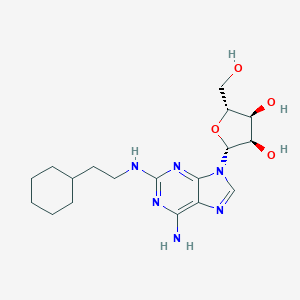
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is a colorless liquid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting key enzymes involved in various metabolic pathways. The compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their metabolic processes.
Biochemical and Physiological Effects
Ethyl (this compound)-2-(5-ethoxyoxolan-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound can be synthesized in large quantities, making it readily available for use in various experiments. However, the limitations of using the compound include its limited solubility in water and its instability under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the research on ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate. One possible direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the compound's mechanism of action and its effects on various metabolic pathways can be further elucidated to understand its biological activity better.
Méthodes De Synthèse
The synthesis of ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate involves the reaction of ethyl acetoacetate with 5-ethoxy-3-hydroxypentanal in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which leads to the formation of the desired compound. The reaction conditions, such as temperature, time, and the type of catalyst used, can be optimized to obtain a high yield of the product.
Applications De Recherche Scientifique
Ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate has various scientific research applications. It is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Propriétés
| 119614-46-9 | |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)5-8-6-10(13-4-2)14-7-8/h5,10H,3-4,6-7H2,1-2H3/b8-5- |
Clé InChI |
GFASPNZUNBPNMW-YVMONPNESA-N |
SMILES isomérique |
CCOC1C/C(=C/C(=O)OCC)/CO1 |
SMILES |
CCOC1CC(=CC(=O)OCC)CO1 |
SMILES canonique |
CCOC1CC(=CC(=O)OCC)CO1 |
Synonymes |
Acetic acid, (5-ethoxydihydro-3(2H)-furanylidene)-, ethyl ester, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


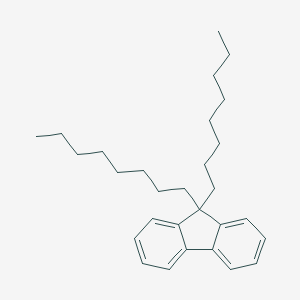
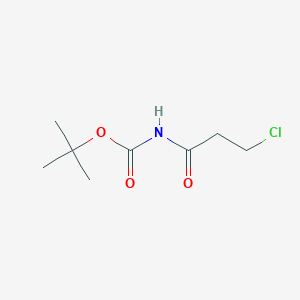
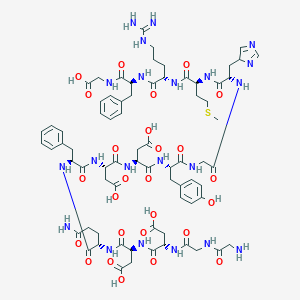
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
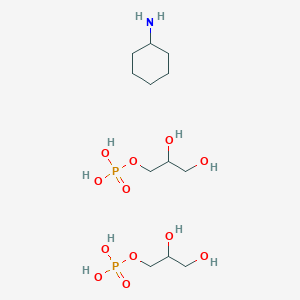
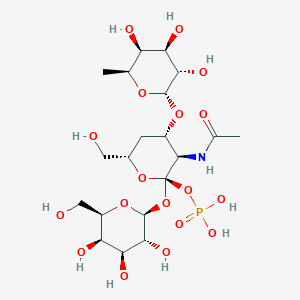
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
